BPR1K871

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DBPR114 es un novedoso inhibidor de cinasas de molécula pequeña multidiana con potentes actividades contra más de cincuenta y siete cinasas oncogénicas, incluidas Aurora-A, TRKA, FLT3, PDGFR beta, VEGFR1, VEGFR2, TYRO3/RSE, CSF1R, MET, TEK, PTK2B/PYK2, EPHA4, RPS6KA2/RSK3 y RET . Ha demostrado actividades antitumorales de amplio espectro contra una variedad de líneas celulares de cáncer humano tanto in vitro como in vivo . DBPR114 ha mostrado una inhibición significativa del crecimiento tumoral y una reducción del tamaño del tumor en varios tipos de cáncer, incluidos los cánceres de páncreas, hígado, estómago y colorrectal .

Métodos De Preparación

La síntesis de DBPR114 implica múltiples pasos, incluida la preparación de intermedios clave y sus reacciones de acoplamiento posteriores. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y han sido desarrolladas por los National Health Research Institutes . Los métodos de producción industrial para DBPR114 también son propietarios e implican procesos de síntesis y purificación a gran escala para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

DBPR114 experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo . Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

DBPR114 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de herramienta para estudiar la inhibición de cinasas y las vías de transducción de señales . En biología, DBPR114 se utiliza para investigar el papel de las cinasas en la proliferación celular, la apoptosis y la angiogénesis . En medicina, DBPR114 se está desarrollando como un posible agente terapéutico para el tratamiento de varios cánceres, incluidos los cánceres de páncreas, hígado, estómago y colorrectal . En la industria, DBPR114 se utiliza en programas de descubrimiento y desarrollo de fármacos para identificar y validar nuevos objetivos terapéuticos .

Mecanismo De Acción

DBPR114 ejerce sus efectos al inhibir múltiples cinasas involucradas en la proliferación celular, la supervivencia y la angiogénesis . Reduce los niveles de fosforilación de las cinasas Aurora y su sustrato histona H3, lo que lleva al arresto del ciclo celular y la apoptosis . DBPR114 también regula a la baja los niveles de varias cinasas de tirosina receptoras en estado activo, lo que inhibe aún más la proliferación y la supervivencia de las células tumorales . Además, DBPR114 exhibe efectos antiangiogénicos al inhibir la formación de tumores en las células endoteliales .

Comparación Con Compuestos Similares

DBPR114 es único en comparación con otros inhibidores de cinasas multidiana debido a su actividad de amplio espectro contra una amplia gama de cinasas oncogénicas . Compuestos similares incluyen sorafenib, gemcitabina y regorafenib . DBPR114 ha mostrado una eficacia superior en estudios preclínicos, particularmente en modelos de cáncer de hígado y páncreas . A diferencia de otros inhibidores de cinasas, DBPR114 puede superar la resistencia a los medicamentos y proporcionar efectos anticancerígenos mejores y más amplios .

Actividad Biológica

BPR1K871 is a quinazoline-based compound recognized for its potential as a multi-kinase inhibitor, particularly in the treatment of acute myeloid leukemia (AML) and various solid tumors. This article delves into the biological activity of this compound, including its mechanisms of action, structure-activity relationship (SAR), and preclinical findings, supported by data tables and relevant case studies.

This compound primarily functions as a dual inhibitor of:

- FMS-like Tyrosine Kinase 3 (FLT3) : A key player in hematopoietic cell proliferation and survival, often mutated in AML.

- Aurora Kinase A (AURKA) : Involved in cell cycle regulation, particularly during mitosis.

The compound exhibits potent anti-proliferative activity with an effective concentration (EC50) of approximately 5 nM against MOLM-13 and MV4-11 AML cell lines, indicating its strong therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies of this compound revealed that specific substitutions on the quinazoline ring significantly affect its kinase inhibition profile. The following table summarizes key findings from SAR explorations:

| Compound | Target Kinases | IC50 Values (nM) | Unique Features |

|---|---|---|---|

| This compound | FLT3, AURKA | 19 (FLT3), 22 (AURKA) | Dual inhibition with nanomolar efficacy |

| Compound 5 | AURKA | >100 | Selective for AURKA |

| Compound 13 | FLT3 | >100 | Selective for FLT3 |

The optimization of this compound's structure led to significant improvements in selectivity and potency compared to earlier compounds .

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy in both in vitro and in vivo studies:

- In Vitro Studies : Functional assays indicated that this compound effectively modulates FLT3 and AURKA/B targets within cells. It inhibited a panel of 15 cancer cell lines, including solid tumors like COLO205 (colorectal) and Mia-PaCa2 (pancreatic), with EC50 values generally below 100 nM .

- In Vivo Studies : Efficacy was confirmed in xenograft models using MOLM-13, MV4-11, COLO205, and Mia-PaCa2. Doses ranging from 3 to 20 mg/kg were administered without significant toxicity, establishing this compound as a promising candidate for further clinical development .

Case Studies

One notable case study involved a 47-year-old woman diagnosed with new-onset AML characterized by a FLT3-ITD mutation. This mutation is known to confer poor prognosis. The patient was treated with standard induction chemotherapy, but the introduction of targeted therapies like this compound may offer enhanced outcomes due to its dual inhibition mechanism .

Propiedades

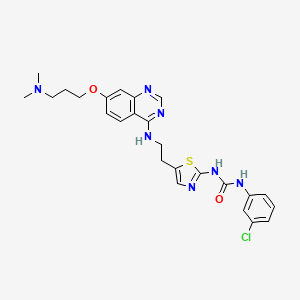

Fórmula molecular |

C25H28ClN7O2S |

|---|---|

Peso molecular |

526.1 g/mol |

Nombre IUPAC |

1-(3-chlorophenyl)-3-[5-[2-[[7-[3-(dimethylamino)propoxy]quinazolin-4-yl]amino]ethyl]-1,3-thiazol-2-yl]urea |

InChI |

InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34) |

Clave InChI |

MMVLETOTGHDVPQ-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCCOC1=CC2=C(C=C1)C(=NC=N2)NCCC3=CN=C(S3)NC(=O)NC4=CC(=CC=C4)Cl |

Apariencia |

Solid powder |

Sinónimos |

BPR1K871; BPR1K-871; BPR1K 871.; 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.